Levoxadrol hydrochloride
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Overview
Description
Levoxadrol Hydrochloride is a chemical compound known for its use as a smooth muscle relaxant and local anesthetic . It is also recognized for its inhibitory effects on the phencyclidine receptor, producing morphine-like antinociception and sedation . The molecular formula of this compound is C20H24ClNO2, and it has a molecular weight of 345.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Levoxadrol Hydrochloride typically involves the reaction of specific precursor compounds under controlled conditions. One common method includes the reaction of a suitable amine with a chlorinated aromatic compound, followed by purification and crystallization to obtain the hydrochloride salt. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Levoxadrol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogen atoms are replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Scientific Research Applications
Levoxadrol Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for its potential use as an anesthetic and analgesic agent in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Levoxadrol Hydrochloride exerts its effects primarily through the inhibition of the phencyclidine receptor, leading to the blockade of ion channels and modulation of neurotransmitter release. This results in the suppression of pain signals and the induction of sedation. The compound’s molecular targets include ion channels and receptors involved in pain perception and muscle contraction .
Comparison with Similar Compounds
Dexoxadrol Hydrochloride: Another phencyclidine receptor inhibitor with similar anesthetic properties.
Phencyclidine (PCP): A well-known dissociative anesthetic with a similar mechanism of action but higher potency and potential for abuse.
Ketamine: An anesthetic and analgesic agent with a similar receptor profile but different pharmacokinetics and clinical applications.
Uniqueness: Levoxadrol Hydrochloride is unique in its balanced profile of anesthetic and muscle relaxant properties, making it a valuable compound for research and potential therapeutic applications. Its lower potency compared to phencyclidine and ketamine reduces the risk of adverse effects and abuse .
Properties
CAS No. |
23257-58-1 |
---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m1./s1 |
InChI Key |
GYPWNVSWCIMIHQ-VOMIJIAVSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
23257-58-1 3666-69-1 |
|
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4741-41-7 (Parent) 4792-18-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
l-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane levoxadrol levoxadrol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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